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Compound of Interest

2-(2-Chloro-4-
Compound Name:

nitrophenoxy)acetamide
CAS No.: 804505-18-8

Cat. No.: B1352196

Get Quote

Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a specialized organic building
block belonging to the class of phenoxyacetamides.[1] Characterized by a robust ether linkage
connecting a chlorinated nitrobenzene ring to an acetamide moiety, this compound serves as a
critical scaffold in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase
inhibitors) and pharmaceutical intermediates. Its structural duality—offering both an
electrophilic nitro group for reduction and a hydrolyzable amide for acid/base functionalization
—makes it a versatile candidate for orthogonal synthetic strategies.

Chemical Identity & Properties

The following data consolidates the physicochemical profile of the target compound.
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Property Specification

CAS Number 804505-18-8

IUPAC Name 2-(2-Chloro-4-nitrophenoxy)acetamide
Molecular Formula CsH7CIN20a4

Molecular Weight 230.61 g/mol

o 2-Chloro-4-nitrophenol ether linked to an
Structure Description ) ] )
acetamide side chain.[1]

SMILES NC(=0)COC1=C(Cl)C=C(C=C1)=0
INChI=1S/C8H7CIN204/c9-6-3-5(11(13)14)1-2-
INChl Key
7(6)15-4-8(10)12
Appearance Off-white to pale yellow solid (Typical)
- Soluble in DMSO, DMF, Acetone; Sparingly
Solubility

soluble in Water.[2]

Synthetic Methodology

The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide follows a classic Williamson Ether
Synthesis pathway. This nucleophilic substitution reaction is favored due to the enhanced
acidity of the phenol (increased by the electron-withdrawing nitro and chloro groups) and the
high reactivity of the

-chloroacetamide.

Reaction Mechanism

The process involves the deprotonation of 2-Chloro-4-nitrophenol by a weak base (Potassium
Carbonate) to generate the phenoxide anion. This nucleophile then attacks the

-carbon of 2-Chloroacetamide, displacing the chloride ion via an Sn2 mechanism.

Synthetic Workflow Diagram

The following diagram illustrates the reaction logic and process flow.
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Figure 1: Reaction pathway for the synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide via
Williamson Ether Synthesis.

Experimental Protocol

Note: This protocol is derived from standard methodologies for phenoxyacetamide synthesis.
Reagents:

e 2-Chloro-4-nitrophenol (1.0 eq)[2]

e 2-Chloroacetamide (1.1 eq)[2]

o Potassium Carbonate (K2COs) (anhydrous, 1.5 eq)

o Potassium lodide (KI) (catalytic amount, 0.1 eq - optional Finkelstein catalyst)

e Solvent: Acetone (reagent grade) or DMF (for higher temperature).

Step-by-Step Procedure:

 Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
dissolve 2-Chloro-4-nitrophenol (10 mmol) in Acetone (30 mL).

o Deprotonation: Add K2COs (15 mmol) to the solution. Stir at room temperature for 15
minutes. The mixture may change color (yellow/orange) indicating phenoxide formation.

o Addition: Add 2-Chloroacetamide (11 mmol) and catalytic KI (1 mmol) to the suspension.
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o Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) and stir vigorously for 6—8
hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

o Workup:
o Cool the reaction mixture to room temperature.
o Filter off the inorganic salts (KCI, excess K2CO3).
o Evaporate the solvent under reduced pressure.
 Purification:
o The crude residue is typically a solid.
o Recrystallize from Ethanol or an Ethanol/Water mixture to yield the pure product.

o Dry in a vacuum oven at 50°C.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.
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Technique Expected Signals Interpretation

-O-CHz2-CO- methylene
1H NMR (DMSO-ds) 0 4.6-4.8 ppm (s, 2H) protons. Distinctive singlet
shifted downfield by oxygen.

Aromatic protons. Pattern
0 7.2-8.3 ppm (m, 3H) depends on coupling (d, dd)
typical of 1,2,4-substitution.

-NHz2 amide protons. Broad

0 7.4, 7.8 ppm (br s, 2H) singlets, exchangeable with
D20.
IR Spectroscopy 1650-1690 cm—1 C=0 stretch (Amide | band).

cm~ p

N-H stretch (Primary amide
doublet).

3100-3400 cm~—?

[M]+. Characteristic 3:1 ratio
Mass Spectrometry m/z 230/232 for Chlorine isotope pattern
(33CIR7Cl).

Applications & Utility

This compound is primarily utilized as an intermediate rather than a final active pharmaceutical
ingredient (API). Its utility lies in its "orthogonal” functional groups.

Synthetic Scaffold for Agrochemicals

Phenoxyacetamides are structural analogs to auxin-mimic herbicides (like 2,4-D derivatives)
and PPO inhibitors.

o Pathway: The amide group can be dehydrated to a nitrile (using POCIs) or hydrolyzed to a
carboxylic acid.
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o Target: Synthesis of substituted diphenylethers used in herbicides (e.g., analogs of
Fluorodifen).

Pharmaceutical Building Block

The nitro group provides a gateway to aniline derivatives without affecting the amide linkage.

e Reduction: Catalytic hydrogenation (H2/Pd-C) or chemical reduction (Fe/NHaCl) yields 2-(4-
amino-2-chlorophenoxy)acetamide.

e Coupling: The resulting amine can be coupled with sulfonyl chlorides or acyl chlorides to
generate sulfonamide antibiotics or amide-linked kinase inhibitors.
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Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (SDS Summary)

Signal Word:WARNING
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Hazard Class Statement Precaution

Wash hands thoroughly after
Acute Toxicity Harmful if swallowed (H302). handling. Do not eat/drink
when using.

Wear protective gloves

Skin Irritation Causes skin irritation (H315). o
(Nitrile).
o Causes serious eye irritation Wear eye protection/face
Eye Irritation )
(H319). shield.

May cause respiratory irritation ~ Use only outdoors or in a well-

STOT-SE ]
(H335). ventilated area (Fume hood).

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong

oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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& Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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